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molecular formula C12H7BrN2O B3033744 2-(5-Bromopyridin-3-yl)-1,3-benzoxazole CAS No. 1160274-30-5

2-(5-Bromopyridin-3-yl)-1,3-benzoxazole

Cat. No. B3033744
M. Wt: 275.1 g/mol
InChI Key: NCMWYKJHPFRWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051284B2

Procedure details

A mixture of 5-bromonicotinoyl chloride (13.46 g, 61.04 mmol), 2-bromoaniline (10.00 g, 58.13 mmol), Cs2CO3 (37.88 g, 116.3 mmol), CuI (0.554 g, 2.907 mmol), 1,10-phenanthroline (1.048 g, 5.813 mmol) and anhydrous 1,4-dioxane (110 mL) was degassed with argon for 1 h while stirring. The reaction mixture was then maintained under argon at 120° C. while stirring until TLC (SiO2, 1:1 hexanes-dichloromethane) confirmed consumption of the starting material (48 h). Upon cooling to RT, dichloromethane (ca. 200 mL) was added to the reaction, the mixture filtered, the filtrant washed copiously with dichloromethane (ca. 200 mL) and ethyl acetate (ca. 200 mL) and the filtrate concentrated in vacuo. Purification of the crude product via flash chromatography (SiO2, 100% dichloromethane to 29:1-dichloromethane:acetone) afforded 2-(5-bromopyridin-3-yl)benzo[d]oxazole (7.32 g, 46%) as a light brown crystalline solid.
Quantity
13.46 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
37.88 g
Type
reactant
Reaction Step One
Quantity
1.048 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
0.554 g
Type
catalyst
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].Br[C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14].C([O-])([O-])=O.[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[Cu]I.O1CCOCC1>[Br:1][C:2]1[CH:10]=[C:6]([C:7]2[O:8][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH:5]=[N:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
13.46 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)Cl)C1
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Cs2CO3
Quantity
37.88 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1.048 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
CuI
Quantity
0.554 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
110 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with argon for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
while stirring until TLC (SiO2, 1:1 hexanes-dichloromethane)
CUSTOM
Type
CUSTOM
Details
consumption of the starting material (48 h)
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to RT
ADDITION
Type
ADDITION
Details
dichloromethane (ca. 200 mL) was added to the reaction
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
the filtrant washed copiously with dichloromethane (ca. 200 mL) and ethyl acetate (ca. 200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude product via flash chromatography (SiO2, 100% dichloromethane to 29:1-dichloromethane:acetone)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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